molecular formula C24H19ClN4O3 B2613944 N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-70-2

N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2613944
CAS No.: 1005291-70-2
M. Wt: 446.89
InChI Key: IREATQSEQQZOGN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as the acetamido, chlorobenzyl, and naphthyridine moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: can be compared with other naphthyridine derivatives, such as:

  • N-(4-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the chlorobenzyl group in This compound may confer unique reactivity and biological effects compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15(30)27-19-8-10-20(11-9-19)28-23(31)21-13-17-3-2-12-26-22(17)29(24(21)32)14-16-4-6-18(25)7-5-16/h2-13H,14H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREATQSEQQZOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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